molecular formula C20H27N2+ B11665505 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-(3-methylbutyl)pyridinium

2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-(3-methylbutyl)pyridinium

Cat. No.: B11665505
M. Wt: 295.4 g/mol
InChI Key: ZHDVXQGSDBZJAD-UHFFFAOYSA-N
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Description

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyridinium ion through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the dimethylaminophenyl group and the pyridinium ion. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl compound.

    Introduction of the Pyridinium Ion: The next step involves the introduction of the pyridinium ion. This can be done through a nucleophilic substitution reaction, where the ethenyl compound reacts with a pyridine derivative under basic conditions.

    Final Modifications: The final step may involve additional modifications to introduce the 3-methylbutyl group, which can be achieved through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a fluorescent probe or marker in biological studies, helping to visualize and track biological processes.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, the dimethylamino group may interact with biological membranes, affecting their permeability and function. Additionally, the ethenyl linkage and pyridinium ion can participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM is unique due to its specific combination of functional groups and structural features The presence of the dimethylamino group, ethenyl linkage, and pyridinium ion provides distinct chemical properties and reactivity, setting it apart from other similar compounds

Properties

Molecular Formula

C20H27N2+

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-[1-(3-methylbutyl)pyridin-1-ium-2-yl]ethenyl]aniline

InChI

InChI=1S/C20H27N2/c1-17(2)14-16-22-15-6-5-7-20(22)13-10-18-8-11-19(12-9-18)21(3)4/h5-13,15,17H,14,16H2,1-4H3/q+1

InChI Key

ZHDVXQGSDBZJAD-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(C)CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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